N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide
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Overview
Description
N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethoxybenzyl group, and a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazolidinone Core: This step involves the condensation of a suitable amine with a carbonyl compound to form the imidazolidinone ring.
Introduction of the Thioxo Group: The thioxo group is introduced via a thiolation reaction, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Attachment of the Benzyl and Phenyl Groups: The benzyl and phenyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and appropriate nucleophiles.
Final Acylation: The final step involves the acylation of the intermediate compound with an acyl chloride or anhydride to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Halogenated reagents, strong acids or bases, and catalysts like palladium on carbon are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme functions or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-methoxyphenyl)-5-oxoimidazolidin-4-yl]acetamide: Similar structure but lacks the thioxo group.
N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]propionamide: Similar structure with a propionamide group instead of an acetamide group.
Uniqueness
The presence of the thioxo group and the specific arrangement of the benzyl and phenyl groups in N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetamide distinguishes it from similar compounds. These structural features may confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H26ClN3O5S |
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Molecular Weight |
540.0 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[3-[(3,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C27H26ClN3O5S/c1-34-19-11-9-18(10-12-19)31-26(33)22(15-25(32)29-21-7-5-4-6-20(21)28)30(27(31)37)16-17-8-13-23(35-2)24(14-17)36-3/h4-14,22H,15-16H2,1-3H3,(H,29,32) |
InChI Key |
HMDYIOICJYMFRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CC3=CC(=C(C=C3)OC)OC)CC(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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